N'-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide typically involves the reaction between furan-2-carbohydrazide and 3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine and aldehyde.
Scientific Research Applications
N’-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form complexes with metal ions. This complexation can lead to various biological effects, such as antimicrobial activity. The compound may interact with molecular targets, including enzymes and receptors, disrupting their normal function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-5-2-4-10(8-11)9-14-15-13(16)12-6-3-7-18-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChI Key |
HIQXRWDKWCKIPY-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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